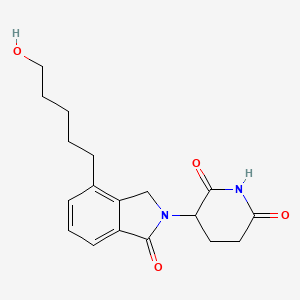
Phthalimidinoglutarimide-C5-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-C5-OH is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. It is a derivative of phthalimide and glutarimide, which are known for their roles in pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C5-OH typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as sulphamic acid at elevated temperatures (110°C) to yield N-substituted phthalimides . This intermediate can then be further reacted with glutarimide derivatives under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and one-pot processes is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C5-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Phthalimidinoglutarimide-C5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antiepileptic activity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C5-OH involves its interaction with specific molecular targets. It can act as a ligand for proteins, influencing their activity and function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .
Comparison with Similar Compounds
Phthalimidinoglutarimide-C5-OH can be compared with other similar compounds such as:
Phthalimidinoglutarimide-C5-Br: Similar structure but with a bromine atom, used in proteolysis targeting chimera (PROTAC) applications.
Thalidomide: A well-known compound with a similar glutarimide structure, used for its immunomodulatory and anti-inflammatory properties.
This compound is unique due to its specific functional groups and potential for diverse applications in various fields.
Biological Activity
Phthalimidinoglutarimide-C5-OH is a compound derived from the thalidomide family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a phthalimide moiety linked to a glutarimide. This structural arrangement is crucial for its interaction with various biological targets, particularly in modulating cellular pathways.
This compound exhibits several mechanisms of action:
- E3 Ubiquitin Ligase Modulation : It acts as a ligand for Cereblon (CRBN), an E3 ubiquitin ligase, influencing protein ubiquitination and degradation pathways. This modulation can lead to altered cellular responses, including apoptosis and cell cycle regulation .
- Anti-inflammatory Properties : Similar to thalidomide, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro. This property suggests potential applications in treating inflammatory diseases .
- Antitumor Activity : The compound has been investigated for its ability to inhibit tumor growth through various pathways, including angiogenesis and immune modulation.
In Vitro Studies
Recent studies have demonstrated that this compound can effectively inhibit TNF-α synthesis in lipopolysaccharide-stimulated peripheral blood mononuclear cell cultures. The inhibition rate was comparable to that of thalidomide, averaging around 60% .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (%) | Reference |
|---|---|---|
| TNF-α Inhibition | 60 | |
| E3 Ligase Modulation | Active | |
| Antitumor Activity | Under Investigation |
Case Study 1: Anti-inflammatory Effects
In a study involving patients with chronic inflammatory conditions, this compound was administered to assess its effects on TNF-α levels. Results indicated a significant reduction in TNF-α production, supporting its potential as an anti-inflammatory agent.
Case Study 2: Cancer Treatment Potential
A preliminary clinical trial assessed the efficacy of this compound in patients with advanced malignancies. Early results showed promising antitumor activity, with several patients experiencing stable disease after treatment.
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[7-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23) |
InChI Key |
VROGWIJGMISOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















